6-硝基-2-苯基喹喔啉

描述

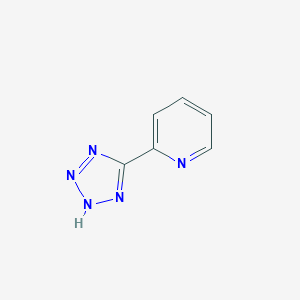

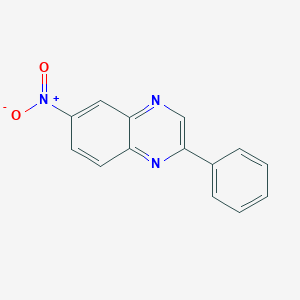

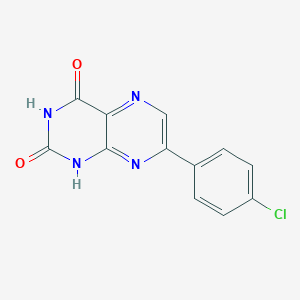

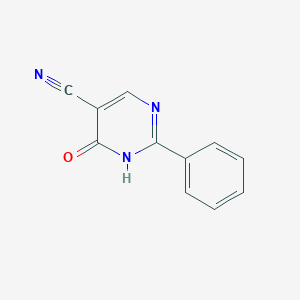

6-Nitro-2-phenylquinoxaline is a chemical compound with the molecular formula C14H9N3O2 . It has an average mass of 251.240 Da and a mono-isotopic mass of 251.069473 Da .

Synthesis Analysis

Quinoxalines, including 6-Nitro-2-phenylquinoxaline, have been the subject of extensive research due to their emergence as important chemical moieties, demonstrating a wide range of physicochemical and biological activities . The synthesis of quinoxalines has been intensively studied, with a focus on green chemistry and cost-effective methods . For instance, 6-amino quinoxalines were prepared from the corresponding 2-nitro quinoxalines via stannous (II) chloride reduction .Molecular Structure Analysis

The molecular structure of 6-Nitro-2-phenylquinoxaline is characterized by a quinoxaline core with a nitro group at the 6-position and a phenyl group at the 2-position . The compound is canonicalized, with a complexity of 325, a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 .Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-2-phenylquinoxaline include a molecular weight of 251.24 . Further details about its physical and chemical properties are not explicitly mentioned in the retrieved sources.科学研究应用

药物开发

喹喔啉是一种重要的杂环骨架,在药物开发中起着至关重要的作用 . 它展现出广泛的生物学和药学特性,包括激酶抑制、抗肿瘤、戒烟、抗病毒、抗菌、抗血管生成、抗抑郁和抗炎活性 .

功能材料

喹喔啉单元也被用作制备有机半导体的潜在构建单元 . 这使其成为材料科学领域中一种有价值的化合物。

电致发光材料

喹喔啉衍生物用于制造电致发光材料 . 这些材料在响应电流或强电场时会发出光。

脱氢环烯烃

喹喔啉用于脱氢环烯烃的合成 . 脱氢环烯烃是一种具有共轭环状结构的有机化合物,在有机电子学领域有应用。

染料

喹喔啉衍生物用于染料的合成 . 这些染料可用于各种行业,包括纺织、塑料和印刷。

化学开关

喹喔啉用于制造化学开关 . 这些开关可以响应其环境变化而改变其物理或化学性质。

DNA 切割剂

喹喔啉衍生物用作 DNA 切割剂 . 这些试剂可以切割 DNA 链,并在基因工程和癌症治疗中具有潜在的应用。

乙酰胆碱酯酶抑制剂

喹喔啉衍生物已被合成并评估为新的乙酰胆碱酯酶抑制剂 . 这些抑制剂可用于治疗阿尔茨海默病和重症肌无力等疾病。

未来方向

Quinoxaline derivatives, including 6-Nitro-2-phenylquinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . They could offer the lead for the newly developed candidate as potential acetylcholinesterase inhibitors . Therefore, they hold great promise for future development in medicinal chemistry.

作用机制

Target of Action

6-Nitro-2-phenylquinoxaline, a derivative of quinoxaline, has been found to exhibit inhibitory activity against acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .

Mode of Action

The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This interaction results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged signal transmission at cholinergic synapses

Biochemical Pathways

The primary biochemical pathway affected by 6-Nitro-2-phenylquinoxaline is the cholinergic pathway. By inhibiting AChE, the compound affects the metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This results in prolonged signal transmission at cholinergic synapses .

Pharmacokinetics

It’s worth noting that the compound has been found to exhibit promising predicted drug-likeness and blood–brain barrier (bbb) permeation , suggesting that it may have good bioavailability.

Result of Action

The primary molecular effect of 6-Nitro-2-phenylquinoxaline’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in prolonged signal transmission at cholinergic synapses. The cellular effects of this action would depend on the specific cell types and tissues involved, but could include prolonged muscle contraction or increased glandular secretion.

生化分析

Biochemical Properties

6-Nitro-2-phenylquinoxaline has been found to exhibit potent inhibitory activity against acetylcholinesterase (AChE) with IC 50 values of 0.077 to 50.080 µM . This suggests that it interacts with the enzyme acetylcholinesterase, potentially influencing the breakdown of acetylcholine in the body .

Cellular Effects

The cellular effects of 6-Nitro-2-phenylquinoxaline are not fully understood. It has been observed that quinoxaline derivatives, including 6-Nitro-2-phenylquinoxaline, show no cytotoxicity in the human neuroblastoma cell line (SHSY5Y) .

Molecular Mechanism

The exact molecular mechanism of 6-Nitro-2-phenylquinoxaline is not yet fully understood. It is known that quinoxalines can inhibit the formation of prostaglandins by inhibiting cyclooxygenase (COX) . This suggests that 6-Nitro-2-phenylquinoxaline may exert its effects at the molecular level through similar mechanisms.

属性

IUPAC Name |

6-nitro-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCVIJFCPOXHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355814 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71896-99-6 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the molecular structure of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline?

A1: 3-Ferrocenyl-6-nitro-2-phenylquinoxaline molecules are capable of forming unique centrosymmetric dimers. This dimerization occurs through a combination of C-H…O hydrogen bonds and π-π stacking interactions []. These dimers further arrange themselves in a pseudo-CsCl structure, showcasing interesting packing behavior within the crystal lattice [].

Q2: Can you describe a method for synthesizing 6-Nitro-2-phenylquinoxaline?

A2: Yes, one method involves the condensation reaction of 3,4-diaminonitrobenzene with α-methylsulfinylacetophenone []. This reaction specifically yields the 6-nitro isomer of 2-phenylquinoxaline [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)